molecular formula C21H19FN2O3S B2741600 4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide CAS No. 683764-96-7

4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide

Cat. No.: B2741600
CAS No.: 683764-96-7
M. Wt: 398.45
InChI Key: DRTAXOJTBXDDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is an organic compound with the molecular formula C21H19FN2O3S. It is known for its unique structure, which includes a benzyl group, a methylsulfamoyl group, and a fluorophenyl group. This compound is used in various scientific research applications due to its versatile chemical properties .

Mechanism of Action

Target of Action

The primary target of 4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that the compound interacts with its target, carbonic anhydrase 2, possibly inhibiting its activity . This interaction and potential inhibition can lead to changes in the balance of carbon dioxide and bicarbonate in the body.

Preparation Methods

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluoroaniline with benzyl chloride in the presence of a base to form N-benzyl-4-fluoroaniline. This intermediate is then reacted with methylsulfonyl chloride to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis .

Chemical Reactions Analysis

4-[Benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[Benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-[Benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide can be compared to other similar compounds, such as:

    N-Benzyl-4-sulfamoyl-benzamide: This compound shares a similar structure but lacks the fluorophenyl group.

    N-(4-Fluorophenyl)-4-sulfamoyl-benzamide: This compound is similar but does not contain the benzyl group.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c1-24(15-16-5-3-2-4-6-16)28(26,27)20-13-7-17(8-14-20)21(25)23-19-11-9-18(22)10-12-19/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTAXOJTBXDDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.